molecular formula C26H28FN3O5S2 B298262 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B298262
M. Wt: 545.6 g/mol
InChI Key: FKYDHFPMCNCGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, commonly known as FMPA, is a chemical compound used in scientific research for its potential therapeutic effects. FMPA belongs to the class of sulfonamide compounds and is known for its ability to act as a selective inhibitor of a specific enzyme, which makes it useful in various biochemical and physiological studies.

Mechanism of Action

FMPA acts as a selective inhibitor of a specific enzyme, known as carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is associated with tumor growth and metastasis. By inhibiting the activity of CA IX, FMPA can potentially inhibit the growth of cancer cells and prevent metastasis.
Biochemical and Physiological Effects
FMPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, as well as other carbonic anhydrase enzymes. FMPA has also been shown to inhibit the activity of an enzyme associated with Alzheimer's disease, known as acetylcholinesterase. Additionally, FMPA has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using FMPA in lab experiments is its ability to selectively inhibit the activity of CA IX, which makes it useful in studying the role of this enzyme in cancer growth and metastasis. Additionally, FMPA has been shown to have potential therapeutic effects on various diseases, which makes it a promising compound for drug development.
One limitation of using FMPA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, FMPA has been shown to have potential toxic effects on cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of FMPA in scientific research. One potential direction is the development of FMPA-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, FMPA may be useful in studying the role of CA IX in other diseases, such as hypoxia and ischemia. Further research is needed to fully understand the potential therapeutic applications of FMPA.

Synthesis Methods

The synthesis of FMPA involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline to form 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-acetamide. This intermediate product is then reacted with 4-(1-piperidinylsulfonyl)phenylamine to form the final product, FMPA. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

FMPA has been extensively used in scientific research for its potential therapeutic effects on various diseases. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. FMPA has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of an enzyme associated with the disease.

properties

Product Name

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Molecular Formula

C26H28FN3O5S2

Molecular Weight

545.6 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H28FN3O5S2/c1-20-5-11-23(12-6-20)30(37(34,35)25-13-7-21(27)8-14-25)19-26(31)28-22-9-15-24(16-10-22)36(32,33)29-17-3-2-4-18-29/h5-16H,2-4,17-19H2,1H3,(H,28,31)

InChI Key

FKYDHFPMCNCGLS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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